molecular formula C11H14O2S B1337451 3-(Benzylsulfanyl)-2-methylpropanoic acid CAS No. 106664-91-9

3-(Benzylsulfanyl)-2-methylpropanoic acid

Cat. No.: B1337451
CAS No.: 106664-91-9
M. Wt: 210.29 g/mol
InChI Key: KARSURQOGRNRLB-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-2-methylpropanoic acid, also known as 3-(benzylsulfanyl)propionic acid, is an organic compound with the molecular formula C8H10O2S. It is a colorless solid that is soluble in water. This compound is used as a reagent in organic synthesis and in the production of pharmaceuticals and other chemicals. It is also used in the synthesis of other organic compounds, such as 2-methyl-3-(benzylsulfanyl)propionic acid.

Scientific Research Applications

Mechanistic Insights and Synthetic Applications

Stereoselective Nucleophilic Addition : The study by Hennum et al. (2014) provided mechanistic insights into the stereoselective nucleophilic 1,2-addition involving sulfinyl imines, emphasizing the role of bifunctional reagents in determining stereoselectivity. This research highlights the synthetic versatility of sulfanyl compounds in stereoselective synthesis (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).

Polymerization under γ-Irradiation : Millard et al. (2010) explored the controlled polymerization of water-soluble monomers in the presence of functional trithiocarbonates, demonstrating the utility of sulfanyl compounds in polymer science, particularly for creating water-soluble and stimuli-responsive polymers through RAFT polymerization (Millard, Barner, Reinhardt, Buchmeiser, Barner‐Kowollik, & Müller, 2010).

Catalysis for Benzimidazole Synthesis : Khazaei et al. (2011) reported on ionic liquid catalytic systems that efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes, showcasing the potential of sulfanyl compounds in facilitating green chemical processes (Khazaei, Zolfigol, Moosavi‐Zare, Zare, Ghaemi, Khakyzadeh, Asgari, & Hasaninejad, 2011).

Material Science and Advanced Synthesis

Liquid Crystal Polymers : Kishikawa, Hirai, and Kohmoto (2008) synthesized and characterized polymerizable benzoic acid derivatives, forming complexes that exhibit liquid crystal phases. This work illustrates the application of sulfanyl compounds in the development of advanced materials with potential uses in displays and optical devices (Kishikawa, Hirai, & Kohmoto, 2008).

Enzymatic Synthesis and Biocatalysis : Kumar et al. (2015) demonstrated the selective biocatalytic transesterification reactions of aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates, underscoring the role of sulfanyl compounds in enzymatic synthesis and the development of green chemistry methodologies (Kumar, Dhawan, Singh, Sharma, Sharma, Prasad, Van der Eycken, Len, Watterson, & Parmar, 2015).

Properties

IUPAC Name

3-benzylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARSURQOGRNRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40446069
Record name Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106664-91-9
Record name Propanoic acid, 2-methyl-3-[(phenylmethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40446069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 25 mL three-necked reaction flask, 3.55 mL (0.03 mole) of α-toluenethiol, 0.58 g (1.5×10-3 mole) of benzyl triphenyl phosphonium chloride and 15 mL (0.03 mole) of 2N NaOH solution were added. The resulting solution was heated to 82° C. with agitation for one hour. Thereafter, 2.3 mL (0.027 mole) of methacrylic acid was added dropwise over a 30 minute period to the preheated mixture, and the reaction mixture was heated to 125° C. and maintained under reflux for 18 hours.
Quantity
3.55 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
catalyst
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two

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